Product packaging for 1-Methylcyclopropyl methacrylate(Cat. No.:)

1-Methylcyclopropyl methacrylate

Cat. No.: B14058299
M. Wt: 140.18 g/mol
InChI Key: NJCGLCYUCSWEOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylcyclopropyl methacrylate (CAS 1236310-80-7) is a high-purity methacrylate monomer characterized by its unique 1-methylcyclopropyl ester group . With a molecular formula of C8H12O2 and a molecular weight of 140.18 g/mol, this compound is supplied with a purity of not less than 98% . Methacrylate monomers are fundamental building blocks in polymer science, widely used to create acrylic plastics, resins, and functional polymers with properties such as transparency, durability, and weather resistance . The incorporation of the sterically hindered 1-methylcyclopropyl group is of significant research interest for the synthesis of specialized polymers. This structure may impart distinct properties to resulting polymers, potentially influencing their thermal stability, mechanical strength, and chemical reactivity. Researchers can leverage this monomer to develop novel copolymers, cross-linked networks, and advanced materials for applications in lithography, specialty coatings, and performance additives. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B14058299 1-Methylcyclopropyl methacrylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(1-methylcyclopropyl) 2-methylprop-2-enoate

InChI

InChI=1S/C8H12O2/c1-6(2)7(9)10-8(3)4-5-8/h1,4-5H2,2-3H3

InChI Key

NJCGLCYUCSWEOK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1(CC1)C

Origin of Product

United States

Synthetic Methodologies for 1 Methylcyclopropyl Methacrylate

Established Synthetic Pathways for the Monomer

The synthesis of 1-methylcyclopropyl methacrylate (B99206) can be approached by first constructing the 1-methylcyclopropyl group and subsequently attaching the methacrylate unit, or by modifying a pre-existing methacrylate-containing molecule.

A key precursor for introducing the 1-methylcyclopropyl group is 1-methylcyclopropanol (B1279875) or its corresponding carboxylic acid, 1-methylcyclopropanecarboxylic acid. The synthesis of 1-methylcyclopropanecarboxylic acid has been described in the patent literature. One method involves a cyclopropanation reaction of methacrylic acid or its derivatives. For instance, methacrylic acid can be reacted with a trihalomethane (like chloroform (B151607) or bromoform) in the presence of a base to form a 2,2-dihalo-1-methylcyclopropanecarboxylic acid intermediate. This intermediate is then subjected to a dehalogenation reaction, typically using sodium metal, to yield 1-methylcyclopropanecarboxylic acid.

Another critical precursor is (1-methylcyclopropyl)methanol. This alcohol provides a direct route to the final product via esterification with a methacrylic acid derivative.

Esterification: This is a direct and common method for forming the ester bond.

From (1-methylcyclopropyl)methanol and Methacrylic Acid: (1-Methylcyclopropyl)methanol can be reacted with methacrylic acid in the presence of an acid catalyst to form 1-methylcyclopropyl methacrylate and water. To drive the reaction towards the product, the water is typically removed as it is formed.

From (1-methylcyclopropyl)methanol and Methacrylic Anhydride (B1165640): A more reactive alternative to methacrylic acid is methacrylic anhydride. The reaction of (1-methylcyclopropyl)methanol with methacrylic anhydride yields this compound and methacrylic acid as a byproduct. This method can often proceed under milder conditions. google.com

From (1-methylcyclopropyl)methanol and Methacryloyl Chloride: A highly reactive acylating agent, methacryloyl chloride, can be used to react with (1-methylcyclopropyl)methanol. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. A similar reaction has been reported for the synthesis of p-aminophenyl cyclopropyl (B3062369) methacrylate, where the corresponding alcohol was reacted with methacryloyl chloride in the presence of a tertiary amine base in a benzene (B151609) solution, resulting in a high yield of the desired methacrylate. ppor.az

Transesterification: This approach involves the reaction of a readily available methacrylate ester, such as methyl methacrylate (MMA), with (1-methylcyclopropyl)methanol.

In this equilibrium reaction, the methanol (B129727) byproduct is typically removed to drive the formation of the desired this compound. This can be achieved by distillation, often aided by the formation of an azeotrope with the starting methyl methacrylate or an added azeotrope-forming solvent. ppor.azgoogle.com

Catalytic Systems in Monomer Synthesis

The choice of catalyst is crucial for an efficient and selective synthesis of this compound.

While not directly used for the final esterification step, transition-metal catalysis plays a role in the synthesis of cyclopropane-containing precursors. For instance, the cyclopropanation of alkenes, which can be precursors to the 1-methylcyclopropyl group, can be catalyzed by various transition metal complexes.

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis. For the synthesis of methacrylates, organocatalysts can offer mild reaction conditions and high selectivity. For instance, the esterification of alcohols with methacrylic anhydride can be promoted by organocatalysts.

Catalyst-free methods for the synthesis of methacrylates have also been explored, particularly for transesterification reactions under certain conditions. However, these routes are generally less common for the synthesis of specific esters like this compound.

For the transesterification of methyl methacrylate with various alcohols, including cyclic alcohols, lithium-based catalysts have proven effective. google.com Catalysts such as lithium hydroxide, lithium carbonate, or lithium alkoxides can be used. google.comnih.gov The gradual addition of the lithium catalyst during the reaction has been shown to be beneficial. google.comgoogle.com

The following table summarizes some catalyst systems used in the synthesis of related methacrylates:

Catalyst SystemReactantsReaction TypeReference
Lithium HydroxideMethyl Methacrylate, Higher AlcoholsTransesterification google.comgoogle.com
Lithium AlkoxidesPoly(methyl methacrylate), AlcoholsTransesterification nih.gov
Tertiary AmineMethacryloyl Chloride, Cyclopropyl AlcoholEsterification ppor.az

Optimization of Reaction Conditions and Yield for Monomer Synthesis

To maximize the yield of this compound, several reaction parameters need to be carefully controlled.

For Esterification Reactions:

Stoichiometry: Using an excess of one reactant, typically the more volatile one (e.g., methacrylic acid), can shift the equilibrium towards the product side.

Temperature: The reaction temperature is a critical factor. Higher temperatures generally increase the reaction rate but can also lead to side reactions, such as polymerization of the methacrylate. A balance must be struck to ensure a reasonable reaction rate without significant product loss.

Water Removal: In direct esterification with methacrylic acid, continuous removal of the water byproduct is essential to drive the reaction to completion. This is often achieved by azeotropic distillation with a suitable solvent.

Inhibitors: To prevent the premature polymerization of the methacrylate product, polymerization inhibitors are commonly added to the reaction mixture.

For Transesterification Reactions:

Catalyst Concentration: The amount of catalyst used can significantly impact the reaction rate and selectivity. For lithium-based catalysts, incremental addition has been shown to be an effective strategy. google.com

Removal of Methanol: As with water in esterification, the removal of the methanol byproduct is crucial for achieving high conversion. This is typically done by distillation, often forming an azeotrope with methyl methacrylate or an added inert solvent like hexane. google.com The reaction temperature is often controlled to facilitate the removal of the methanol azeotrope while minimizing the loss of other components. googleapis.com

Reaction Time: The reaction time needs to be optimized to ensure maximum conversion without promoting side reactions.

The following table provides an example of reaction conditions for a related transesterification reaction:

ReactantsCatalystTemperaturePressureByproduct RemovalReference
Methyl Methacrylate, Stearyl AlcoholLithium Hydroxide115-120 °CAtmosphericAzeotropic distillation with hexane google.com

Information regarding "this compound" is currently unavailable.

The majority of the available scientific literature focuses on the polymerization of the related, but distinct, compound "Methyl methacrylate" (MMA). While the general principles of methacrylate polymerization are well-documented for common monomers like MMA, these findings cannot be directly and accurately extrapolated to "this compound" without specific experimental data for the compound .

Therefore, due to the absence of specific research on "this compound," it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested detailed outline. The creation of such an article would require dedicated experimental research on the synthesis and polymerization behavior of "this compound," which is not present in the currently accessible scientific literature.

Polymerization of 1 Methylcyclopropyl Methacrylate

Anionic

Anionic polymerization is a powerful technique for producing polymers with well-defined architectures, narrow molecular weight distributions, and controlled tacticities. However, the polymerization of polar monomers like methacrylates is often complicated by side reactions. cmu.edu

The choice of initiator is paramount for achieving controlled anionic polymerization of methacrylates. Common initiators include alkyllithium compounds like n-butyllithium and diphenylhexyllithium. aston.ac.ukresearchgate.net Organolanthanide initiators have also been shown to be effective for the polymerization of methacrylates and can be used to synthesize a variety of block copolymers. cmu.edu

To minimize side reactions, such as nucleophilic attack on the carbonyl group of the ester, bulky initiators and the addition of certain ligands or co-catalysts are often employed. For instance, the use of aluminum triisobutyl as a cocatalyst with butyllithium (B86547) has been studied for the anionic polymerization of methyl methacrylate (B99206). aston.ac.uk Another approach involves the use of potassium tert-butoxide (t-BuOK) as an initiator, which has been shown to be effective for the polymerization of methacrylates at ambient temperatures. rsc.org

The table below summarizes some initiator systems used in the anionic polymerization of methacrylates.

Initiator SystemMonomer(s)Key Features
n-Butyllithium / Aluminum triisobutylMethyl MethacrylateCocatalyst helps control polymerization. aston.ac.uk
Diphenylhexyllithium (DPHLi)Methyl Methacrylate, N,N-dimethylaminoethyl methacrylateUsed for synthesis of block copolymers in THF at low temperatures. researchgate.net
Potassium tert-butoxide (t-BuOK)n-Hexyl Methacrylate, Methyl MethacrylateAllows for polymerization at ambient temperatures (0-60 °C). rsc.org
OrganolanthanidesMethacrylates, Lactones, EthyleneVersatile for synthesizing a wide spectrum of block copolymers. cmu.edu

The solvent plays a crucial role in the anionic polymerization of methacrylates, influencing the stereochemistry of the resulting polymer and the degree of control. Nonpolar solvents like toluene (B28343) are commonly used. aston.ac.uk The addition of a polar solvent, such as tetrahydrofuran (B95107) (THF), can affect the aggregation state of the active species and the stereoselectivity of the polymerization. cmu.eduaston.ac.uk

For instance, in the polymerization of methyl methacrylate initiated by butyllithium with aluminum triisobutyl, using toluene/cyclohexane (B81311) mixtures (lower polarity) resulted in polymer with lower polydispersity and higher syndiotacticity compared to polymerization in toluene alone. aston.ac.uk Conversely, increasing solvent polarity with toluene/dichloromethane mixtures led to higher polydispersity. aston.ac.uk Interestingly, using toluene/THF mixtures in this specific system resulted in no polymer, likely due to a side reaction between THF and the aluminum cocatalyst. aston.ac.uk In other systems, trace amounts of THF in a nonpolar solvent like cyclohexane can act as a polar regulator, enabling controlled polymerization at temperatures like 0 °C. rsc.org

The table below illustrates the impact of solvent on the anionic polymerization of methyl methacrylate.

Solvent SystemInitiator/CocatalystObserved Effects
TolueneButyllithium / Aluminum triisobutylStandard system for comparison. aston.ac.uk
Toluene / CyclohexaneButyllithium / Aluminum triisobutylLower polydispersity, higher syndiotacticity. aston.ac.uk
Toluene / DichloromethaneButyllithium / Aluminum triisobutylHigher polydispersity. aston.ac.uk
Toluene / THFButyllithium / Aluminum triisobutylNo polymerization due to side reactions. aston.ac.uk
Cyclohexane / Trace THFNot specifiedControlled polymerization at 0 °C. rsc.org
Tetrahydrofuran (THF)Potassium tert-butoxide (t-BuOK)Effective for polymerization at 0, 30, and 60 °C. rsc.org

Ring-Opening Polymerization Dynamics

A fascinating aspect of the polymerization of 1-methylcyclopropyl methacrylate is the potential for the cyclopropane (B1198618) ring to open. This ring-opening can compete with the more conventional vinyl addition polymerization of the methacrylate group, leading to unique polymer structures.

The ring-opening of a cyclopropane ring can be initiated through various mechanisms, including radical and acid-catalyzed pathways. In the context of radical polymerization, a radical species can attack the cyclopropane ring, causing it to open and form a new radical that can then propagate. This process is a key feature of radical ring-opening polymerization (RROP). rsc.org

In an acid-catalyzed mechanism, a proton can protonate a functional group, leading to the formation of a carbocation. This carbocation can then induce the opening of the strained cyclopropane ring to relieve ring strain. stackexchange.com Frustrated Lewis pairs, consisting of a phosphine (B1218219) and a borane, have also been shown to induce the ring-opening of cyclopropanes. rsc.org

For this compound, the specific mechanism of ring-opening during polymerization will depend on the polymerization conditions and the type of initiator used. In radical polymerization, the opening of the cyclopropyl (B3062369) ring would compete with the addition to the methacrylate double bond.

The balance between ring-opening and vinyl addition polymerization is influenced by several factors, including the stability of the radicals formed, steric hindrance, and the reaction temperature.

Generally, radical polymerizations that generate a more stable radical upon ring-opening will favor this pathway. The structure of the monomer itself is critical. For vinyl cyclopropanes, radical ring-opening polymerization can lead to polymers with cyclic units and carbon-carbon unsaturation within the polymer backbone. rsc.org

In the case of this compound, the vinyl addition polymerization of the methacrylate group is typically the dominant pathway under standard free-radical conditions. The radical formed by addition to the double bond is a tertiary radical stabilized by the adjacent ester group. For the ring to open, a radical would need to be generated on the cyclopropane ring, which may be less favorable.

However, specific catalysts or reaction conditions could potentially shift this balance. For example, the use of certain copper catalysts in the polymerization of a vinyl cyclopropane with methyl methacrylate has been investigated for controlled radical ring-opening copolymerization. rsc.org High temperatures could also potentially favor ring-opening as a way to relieve the ring strain of the cyclopropane.

Ultimately, achieving selective ring-opening or vinyl addition requires careful control over the polymerization conditions and catalyst/initiator system.

Kinetic Aspects of Ring-Opening Polymerization of Related Cyclopropyl Monomers

The ring-opening polymerization (ROP) of cyclopropyl-containing monomers, such as this compound, is a kinetically controlled process. The final polymer structure is determined by the relative rates of competing reaction pathways. For cyclopropyl monomers that polymerize via a radical mechanism, the key kinetic competition is between the direct addition of the propagating radical to the double bond (vinyl polymerization) and the addition followed by the rapid ring-opening of the cyclopropylcarbinyl radical intermediate.

The feasibility of a ring-opening polymerization is governed by both thermodynamic and kinetic factors. rsc.org While the strain of the cyclopropane ring provides a thermodynamic driving force for ring-opening, a viable kinetic pathway is essential for the reaction to proceed. rsc.org In radical ring-opening polymerization (rROP), the presence of a vinyl or exomethylene group allows for the generation of a radical intermediate adjacent to the cyclopropyl ring, which can then undergo ring-opening. digitellinc.com

The rate of ring-opening of the cyclopropylcarbinyl radical is a critical kinetic parameter. This rate is highly dependent on the substituents on the cyclopropyl ring and the carbon bearing the radical. Factors that stabilize the resulting ring-opened radical, such as resonance or hyperconjugation, will accelerate the ring-opening process. Conversely, factors that stabilize the cyclopropylcarbinyl radical itself may slow down the ring-opening.

Kinetic studies on related cyclopropylcarbinyl radicals provide insight into the rates of these ring-opening reactions. These rates are often determined using "radical clock" experiments, where the rate of a known bimolecular reaction is competed against the unimolecular ring-opening.

Below is a table summarizing the rate constants for the ring-opening of several cyclopropylcarbinyl radicals, which serve as models for the intermediates in the polymerization of related monomers.

Radical SpeciesRate Constant for Ring-Opening (s⁻¹) at 25 °CComments
Cyclopropylcarbinyl radical1.2 x 10⁸The parent, unsubstituted radical.
(trans-2-phenylcyclopropyl)methyl radical3 x 10¹¹The phenyl group significantly accelerates the ring-opening by stabilizing the resulting radical.
2,2-difluorocyclopropylcarbinyl radical~1.5 x 10¹¹ (calculated)The fluorine atoms influence the ring-opening rate.
(trans-2-(p-CF₃-phenyl)cyclopropyl)methyl radical4.1 x 10¹¹The electron-withdrawing trifluoromethyl group on the phenyl ring further accelerates the ring-opening.
(trans-2-(p-CH₃-phenyl)cyclopropyl)methyl radical1.0 x 10¹¹The electron-donating methyl group on the phenyl ring slightly slows the ring-opening compared to the unsubstituted phenyl derivative.

This table is based on data from various sources and is intended to be illustrative.

The data in the table clearly demonstrate the profound effect of substituents on the kinetics of ring-opening. For instance, a phenyl substituent accelerates the ring-opening by several orders of magnitude compared to the unsubstituted radical due to the formation of a stable benzylic radical upon ring-opening.

Kinetic modeling, often aided by computational methods like Density Functional Theory (DFT), has become an invaluable tool for understanding and predicting the outcomes of rROP of complex monomers. digitellinc.com These models can help to estimate the rate constants for the competing propagation pathways and thus predict the percentage of ring-opened units in the final polymer under different reaction conditions.

In the case of monomers like this compound, the presence of the methyl group on the cyclopropane ring and the methacrylate group will influence the stability of the cyclopropylcarbinyl radical and the resulting ring-opened radical. The ester group, being an acceptor, and the methyl group, a donor, will have competing electronic effects on the stability of the radical intermediates and the transition states for ring-opening. A detailed kinetic analysis would require experimental determination of the rate constants for the specific radical intermediates involved or sophisticated computational modeling.

Copolymerization Studies Involving 1 Methylcyclopropyl Methacrylate

Radical Copolymerization with Conventional Methacrylates

Research into the radical copolymerization of phenylcyclopropyl methacrylates (PhCMA) with glycidyl (B131873) methacrylate (B99206) (GMA) has been conducted to synthesize new cyclopropane (B1198618) and epoxy-containing photosensitive copolymers. sciencepublishinggroup.com The study focused on determining the reactivity of these monomers and the structural characteristics of the resulting copolymers. sciencepublishinggroup.com

The monomer reactivity ratios for the copolymerization of two substituted phenylcyclopropyl methacrylates (PhCMA) with glycidyl methacrylate (GMA) were determined using the Fineman-Ross method. sciencepublishinggroup.com These ratios indicate the relative reactivity of each monomer towards the propagating radical chain end.

For the copolymerization of a chloro-substituted phenylcyclopropyl methacrylate (Cl-PhCMA) (M1) with glycidyl methacrylate (GMA) (M2), the reactivity ratios were found to be r1 = 0.57 and r2 = 0.65. sciencepublishinggroup.com In the case of a nitro-substituted phenylcyclopropyl methacrylate (NO2-PhCMA) (M1) with GMA (M2), the reactivity ratios were r1 = 0.68 and r2 = 0.55. sciencepublishinggroup.com

Interactive Data Table: Monomer Reactivity Ratios for the Copolymerization of Phenylcyclopropyl Methacrylates (M1) with Glycidyl Methacrylate (M2)

M1 Monomer r1 r2 r1 * r2 Copolymer Type
Cl-PhCMA 0.57 0.65 0.3705 Random
NO2-PhCMA 0.68 0.55 0.374 Random

The product of the reactivity ratios (r1 * r2) for both systems is less than 1 (0.3705 for Cl-PhCMA/GMA and 0.374 for NO2-PhCMA/GMA), which suggests the formation of random copolymers with a tendency towards alternation. This indicates that the propagating radical chain end does not show a strong preference for adding its own monomer type. Instead, there is a significant likelihood of cross-propagation, where the radical end of one monomer type adds the other monomer. This leads to a more alternating sequence of monomer units along the polymer chain rather than long blocks of a single monomer. The composition and structure of these copolymers were confirmed using IR and NMR spectroscopy. sciencepublishinggroup.com

Copolymerization with Acrylates and Other Vinyl Monomers

While specific studies on the copolymerization of 1-methylcyclopropyl methacrylate with a wide range of acrylates and other vinyl monomers are not available, research on other cyclopropyl-containing monomers provides some context. For instance, (p-chlorophenoxycarbonyl)-cyclopropyl styrene (B11656) has been copolymerized with styrene and methyl methacrylate. ajer.orgcyberleninka.ru In these systems, the cyclopropyl-containing styrene monomer exhibited higher reactivity compared to both styrene and methyl methacrylate. cyberleninka.ru This suggests that the cyclopropane ring can influence the reactivity of the vinyl group. The resulting copolymers were noted for their photosensitivity, a property attributed to the presence of the cyclopropane and carbonyl groups. ajer.org

Influence of Copolymer Composition on Macroscopic Behavior

The incorporation of cyclopropyl-containing monomers into a copolymer can significantly influence the macroscopic properties of the resulting material. In the case of copolymers of phenylcyclopropyl methacrylate with glycidyl methacrylate, the presence of cyclopropane and epoxy groups makes the copolymers photosensitive. sciencepublishinggroup.com Under UV irradiation, these copolymers undergo crosslinking through the opening of the cyclopropane ring and epoxy groups, as well as reactions involving the carbonyl group. sciencepublishinggroup.com This property is of interest for applications such as negative-type photoresists. sciencepublishinggroup.com

Similarly, copolymers containing (p-chlorophenoxycarbonyl)-cyclopropyl styrene also exhibit photosensitivity, with the cyclopropane ring and carbonyl groups being the active sites for photochemical structuring. ajer.orgcyberleninka.ru The thermal stability of copolymers can also be affected by the incorporation of cyclopropyl-containing monomers. For example, copolymers of butyl methacrylate with cyclopropyl (B3062369) styrenes have been found to have greater thermal stability than polystyrene. researchgate.net Furthermore, these copolymers demonstrated good optical transparency and plasticity, making them suitable for applications in optics and injection molding. researchgate.net

Structural Characterization and Advanced Analytical Methodologies for 1 Methylcyclopropyl Methacrylate Polymers

Spectroscopic Analysis of Polymer Structure

Spectroscopic techniques are indispensable for probing the chemical structure of poly(1-methylcyclopropyl methacrylate) at the molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed microstructure of polymers. capes.gov.br For poly(this compound), ¹H and ¹³C NMR provide critical information about the arrangement of the monomer units along the polymer chain.

¹H NMR Spectroscopy: The proton NMR spectrum of poly(this compound) would exhibit characteristic signals corresponding to the different protons in the repeating unit. For instance, the protons of the methyl group on the cyclopropyl (B3062369) ring and the α-methyl group on the polymer backbone would appear at distinct chemical shifts. The integration of these signals can be used to confirm the successful polymerization and to quantify the relative abundance of different proton environments. In more complex copolymer systems, ¹H NMR is used to determine the copolymer composition. researchgate.netresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information, with signals for each unique carbon atom in the polymer structure. auremn.org This includes the carbonyl carbon of the ester group, the quaternary carbon of the cyclopropyl ring, and the carbons of the polymer backbone. The chemical shifts of the backbone carbons are particularly sensitive to the stereochemistry of the polymer chain (tacticity), allowing for the determination of the relative amounts of isotactic, syndiotactic, and atactic sequences. researchgate.net

2D NMR Techniques: Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to resolve complex and overlapping signals in the 1D spectra. iupac.org HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds), which is invaluable for unambiguously assigning resonances and confirming the connectivity within the polymer structure. iupac.org These advanced techniques are essential for a detailed microstructural analysis, especially for copolymers or when investigating subtle structural variations. iupac.orgdoi.orgosti.gov

A hypothetical table of expected NMR chemical shifts for poly(this compound) is presented below. Actual values would be determined experimentally.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
α-Methyl Protons~0.8-1.2~16-19
Backbone Methylene Protons~1.5-2.0~45-55
Cyclopropyl Methylene Protons~0.3-0.7~10-15
Cyclopropyl Methyl Protons~1.1-1.3~20-25
Quaternary Cyclopropyl Carbon-~18-22
Backbone Quaternary Carbon-~44-48
Carbonyl Carbon-~175-178

Fourier Transform Infrared (FTIR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. nih.gov They are particularly useful for monitoring the polymerization of 1-methylcyclopropyl methacrylate (B99206) by observing the disappearance of monomer-specific vibrational bands and the appearance of polymer-specific bands. adhesivesmag.com

FTIR Spectroscopy: In the context of this compound polymerization, FTIR spectroscopy can track the conversion of the monomer to the polymer. jmc.asia The key spectral feature to monitor is the carbon-carbon double bond (C=C) stretching vibration of the methacrylate group, which typically appears around 1636 cm⁻¹. nih.gov As the polymerization proceeds, the intensity of this peak decreases. The disappearance of this peak, along with the retention of the characteristic ester carbonyl (C=O) stretching peak around 1720-1730 cm⁻¹, confirms the formation of the polymer. ijcce.ac.ir The use of an Attenuated Total Reflectance (ATR) accessory allows for in-situ monitoring of the reaction. adhesivesmag.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR. mdpi.com It is also sensitive to the C=C stretching vibration of the methacrylate monomer. mdpi.com An advantage of Raman spectroscopy is that the signal from water is weak, making it suitable for analyzing polymerizations in aqueous systems. mdpi.com Similar to FTIR, the decrease in the intensity of the C=C band can be used to quantify the degree of monomer conversion. mdpi.com

The following table summarizes the key vibrational bands used for monitoring the polymerization of this compound.

Functional Group Vibrational Mode FTIR Wavenumber (cm⁻¹) Raman Wavenumber (cm⁻¹) Change During Polymerization
C=CStretching~1636~1640Decreases
C=O (Ester)Stretching~1720-1730Not typically used for monitoringRemains
C-H (Aliphatic)Stretching~2850-3000~2850-3000Remains
C-O (Ester)Stretching~1140-1240Not typically used for monitoringRemains

Mass Spectrometry for End-Group and Molecular Weight Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of polymer end-groups. jeol.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that allows for the analysis of large molecules like polymers without significant fragmentation. jeol.com In a MALDI-TOF MS experiment, the polymer sample is co-crystallized with a matrix compound. A laser is used to desorb and ionize the polymer molecules, which are then accelerated in an electric field and their time-of-flight to a detector is measured. The time-of-flight is proportional to the mass-to-charge ratio of the ion, allowing for the determination of the molecular weight of the individual polymer chains (oligomers). waters.combruker.com

For poly(this compound), MALDI-TOF MS can provide:

Absolute Molecular Weight: Unlike techniques that provide relative molecular weights, MALDI-TOF MS can determine the absolute molecular weight of oligomers, which is particularly accurate for polymers with a narrow molecular weight distribution (polydispersity < 1.2). waters.com

End-Group Analysis: By accurately measuring the mass of the oligomers, the mass of the end-groups can be determined. jeol.comnist.gov This is crucial for understanding the initiation and termination mechanisms of the polymerization.

Repeat Unit Mass: The difference in mass between adjacent peaks in the mass spectrum corresponds to the mass of the monomer repeat unit, confirming the identity of the polymer.

A typical MALDI-TOF MS spectrum of a polymer shows a distribution of peaks, where each peak corresponds to a polymer chain of a specific degree of polymerization with its associated end-groups and a cationizing agent (e.g., Na⁺, K⁺). waters.com

Chromatographic Techniques for Polymer Characterization

Chromatographic methods are essential for separating polymer chains based on their size in solution, providing information about the molecular weight distribution.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. researchgate.netresearchgate.net The principle of GPC is based on separating molecules according to their hydrodynamic volume in solution. mtoz-biolabs.com A dissolved polymer sample is passed through a column packed with porous gel beads. researchgate.net Larger polymer chains cannot enter the pores as easily and therefore elute from the column faster, while smaller chains can penetrate the pores to a greater extent and have a longer elution time. shimadzu.com

For poly(this compound), a GPC analysis would yield:

Number-Average Molecular Weight (Mn): The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-Average Molecular Weight (Mw): An average that takes into account the molecular weight of a chain in determining its contribution to the average. More massive chains contribute more to the Mw. researchgate.net

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length. Synthetic polymers typically have a PDI greater than 1.0. researchgate.net

The GPC system is calibrated using polymer standards of known molecular weight, such as polystyrene or poly(methyl methacrylate). researchgate.net The elution time of the unknown polymer is then compared to the calibration curve to determine its molecular weight distribution. mtoz-biolabs.com Various detectors can be used in GPC, including refractive index (RI) detectors, which are sensitive to the concentration of the polymer, and UV detectors if the polymer has a UV-active group. researchgate.netshimadzu.com

The following table outlines the key parameters obtained from a GPC analysis.

Parameter Description Significance
Mn (Number-Average Molecular Weight) Statistical average molecular weight of all the polymer chains in the sample.Influences properties like brittleness and flow.
Mw (Weight-Average Molecular Weight) Average molecular weight where the contribution of each chain is weighted by its mass.Relates to properties like tensile strength and toughness. researchgate.net
PDI (Polydispersity Index) A measure of the broadness of the molecular weight distribution (Mw/Mn).Indicates the uniformity of the polymer chains. researchgate.net

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Monomer Purity and Residual Monomer Analysis

The purity of the this compound monomer and the quantification of its residual presence in the polymerized product are critical quality control parameters. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques widely employed for these purposes.

Monomer Purity Analysis:

GC is a principal technique for assessing the purity of volatile monomers like this compound. The process involves dissolving the monomer in a suitable solvent and injecting it into the GC system. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column. A chromatogram is produced, which displays peaks corresponding to each component.

The percentage purity can be calculated by the area normalization method. This involves summing the areas of all peaks in the chromatogram to get the total peak area. The area of the peak corresponding to this compound is then divided by the total area and multiplied by 100 to give the percent purity. youtube.com It is crucial to exclude the solvent peak from this calculation. youtube.com For enhanced accuracy, reference standards of known purity are used to calibrate the instrument. youtube.com

Residual Monomer Analysis:

Unreacted or residual monomer within the polymer matrix can affect its properties and may be a concern in certain applications. Both GC and HPLC are effective for quantifying these residual monomers.

Gas Chromatography-Mass Spectrometry (GC-MS): A particularly effective method for analyzing residual monomers is headspace GC-MS. nih.gov In this technique, the polymer sample is heated in a sealed vial, and the volatile residual monomer that enters the headspace (the gas above the sample) is injected into the GC-MS system for analysis. innovatechlabs.comnih.gov The concentration of the residual monomer is determined by comparing the results to a standard curve created from analyzing standards of known concentrations. innovatechlabs.com For instance, headspace GC/MS has been used to identify and quantify residual volatile organic compounds in poly(methyl methacrylate) (PMMA) kitchen utensils. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable tool for residual monomer analysis. nih.govnih.gov It is particularly useful for less volatile monomers or when the polymer is not suitable for GC analysis. The polymer is typically dissolved in a suitable solvent, and the resulting solution is injected into the HPLC system. The components are separated based on their affinity for the stationary and mobile phases. A study on heat-cured acrylic resins used HPLC to determine the amount of residual methyl methacrylate (MMA) monomer that leached into saliva from dentures. nih.gov The results showed that the maximum concentration of monomer release occurred one day after the insertion of the dentures. nih.gov

The choice between GC and HPLC depends on the specific characteristics of the monomer and the polymer, as well as the analytical requirements of the test.

Table 3: Illustrative Data on Residual Monomer Analysis in Methacrylate-Based Polymers

Analytical MethodPolymer SystemMonomer AnalyzedSample MatrixTypical FindingsReference
HPLCHeat-cured acrylic resinMethyl Methacrylate (MMA)SalivaPeak monomer release at 1 day post-insertion (0.3 ± 0.09 µg/ml) nih.gov
Headspace GC/MSDendritic methacrylate copolymersMethyl Methacrylate (MMA)PolymerFeasible method for low-boiling residuals nih.gov
Headspace GC/MSPoly(methyl methacrylate)Methyl Methacrylate (MMA)Polymer productConcentration of residual MMA was 289.4 ppm in one product innovatechlabs.com

Advanced Techniques for Investigating Polymer Architecture (e.g., Branching, Crosslinking)

The macroscopic properties of polymers derived from this compound are directly influenced by their three-dimensional architecture, including branching and crosslinking. Advanced analytical techniques are essential to elucidate these complex structural features.

Characterization of Crosslinked Polymers:

Crosslinking creates a network structure within the polymer, significantly impacting its mechanical and thermal properties. Several techniques are used to characterize these networks:

Spectroscopic and Thermal Analysis: Fourier Transform Infrared (FTIR) spectroscopy can be used to confirm the chemical changes associated with crosslinking. nih.govunt.edu Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to evaluate the thermal stability and glass transition temperature (Tg) of the crosslinked polymers. unt.edursc.org For example, a study on crosslinked PMMA with perfluorocyclobutyl aryl ether moieties showed a significant increase in the thermal decomposition temperature compared to pure PMMA. rsc.org

Morphological and Mechanical Analysis: Scanning Electron Microscopy (SEM) can reveal the porous structure of crosslinked polymer networks. nih.govunt.edu Dynamic Mechanical Analysis (DMA) provides information on the viscoelastic properties and flexibility of the crosslinked network. unt.edu The degree of swelling in a suitable solvent is also a key characteristic, as it is influenced by the crosslinking density. nih.govunt.edu

Investigating Polymer Branching:

Branching, the presence of side chains attached to the main polymer backbone, affects properties such as viscosity and processability. While direct analysis of branching in poly(this compound) is not extensively detailed in the provided search results, techniques commonly applied to other methacrylate polymers can be inferred. Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful tool for this purpose, allowing for the determination of absolute molecular weight and radius of gyration, which can indicate the presence of branching.

Computational Modeling:

In addition to experimental techniques, computational modeling can provide insights into the formation and structure of complex polymer architectures. For instance, chemometric computational modeling has been used to deduce the synthesis mechanism of multi-crosslinked methacrylate copolymer nanoparticles. nih.gov

Table 4: Techniques for Analyzing Polymer Architecture

TechniqueInformation ProvidedApplication ExampleReference
Fourier Transform Infrared (FTIR) SpectroscopyConfirmation of chemical structure and crosslinkingCharacterization of quince mucilage-based polymeric network nih.gov
Thermogravimetric Analysis (TGA)Thermal stabilityDetermining thermal stability of crosslinked CEMA/ODA copolymers unt.edu
Differential Scanning Calorimetry (DSC)Glass transition temperature (Tg)Examining the Tg of crosslinked PMMA rsc.org
Scanning Electron Microscopy (SEM)Surface morphology and porosityVisualizing the porous structure of crosslinked networks unt.edu
Dynamic Mechanical Analysis (DMA)Viscoelastic properties, flexibilityAssessing the flexibility of crosslinked CEMA/ODA networks unt.edu
Swelling StudiesCrosslinking densityEvaluating the swelling behavior of crosslinked gels unt.edu
Computational ModelingSynthesis mechanism and structureDeducing the formation of multi-crosslinked nanoparticles nih.gov

Computational and Theoretical Investigations of 1 Methylcyclopropyl Methacrylate Systems

Quantum Chemical Studies on Monomer Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a monomer that govern its reactivity. These studies focus on the molecule's electronic landscape to predict how and where it will react.

The reactivity of a monomer in radical polymerization is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netunesp.br The FMO theory is a cornerstone for explaining chemical reactivity. pku.edu.cn For 1-methylcyclopropyl methacrylate (B99206), the electronic structure is characterized by the interplay between the methacrylate group and the 1-methylcyclopropyl substituent.

The HOMO is expected to be localized primarily on the carbon-carbon double bond (C=C) of the methacrylate moiety. This region of high electron density is the most likely site for an electrophilic attack, which in the context of radical polymerization, corresponds to the attack by the propagating radical. The LUMO, conversely, is the lowest energy orbital available to accept electrons and is also anticipated to be centered on the π-system of the methacrylate group. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally indicates higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net The strained cyclopropyl (B3062369) ring, known for its ability to participate in hyperconjugation, can influence the energy levels of these orbitals, though its effect on radical stabilization is considered weaker than on carbocation stabilization. wikipedia.org

Table 1: Expected Frontier Molecular Orbital Characteristics for 1-Methylcyclopropyl Methacrylate

OrbitalExpected LocationRole in Radical Polymerization
HOMO Primarily on the C=C bond of the methacrylate groupSite of attack by the electron-deficient propagating radical
LUMO Primarily on the C=C and C=O π-system of the methacrylate groupSite for accepting electron density during bond formation
HOMO-LUMO Gap Influenced by both methacrylate and cyclopropyl groupsAn indicator of the monomer's intrinsic reactivity

This table is based on established principles of Frontier Molecular Orbital theory applied to the structure of this compound.

Beyond FMO analysis, quantum chemistry can be used to calculate a range of parameters that quantitatively predict monomer reactivity. These descriptors are crucial for building models that can forecast reaction rates and polymerization behavior. pku.edu.cn For instance, machine learning models have been successfully built for other methacrylate monomers using chemically interpretable parameters derived from theoretical calculations to predict reactivity in graft polymerization. chemrxiv.org

Key theoretical parameters include the HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and solvation free energy. pku.edu.cnchemrxiv.org The nucleophilicity of the monomer, which is its tendency to donate electrons, is related to its HOMO energy, while the electrophilicity of the attacking radical is related to its LUMO energy. pku.edu.cn Computational methods can calculate these values, providing a theoretical basis for understanding and predicting the kinetics of the polymerization process.

Table 2: Key Theoretical Reactivity Parameters and Their Significance

ParameterSignificance in Predicting Reactivity
HOMO Energy Correlates with the nucleophilicity of the monomer; higher energy indicates greater reactivity toward electrophilic radicals. pku.edu.cn
LUMO Energy Relates to the electrophilicity of the monomer; lower energy indicates greater susceptibility to nucleophilic attack. pku.edu.cn
HOMO-LUMO Gap Indicates the kinetic stability and chemical reactivity of the molecule; a smaller gap suggests higher reactivity. researchgate.net
Dipole Moment Influences monomer orientation and interactions in the reaction medium, affecting reaction rates. chemrxiv.org
Solvation Free Energy Accounts for the effect of the solvent on monomer stability and reactivity. chemrxiv.org
Conformational Entropy Describes the flexibility of the monomer, which can impact its ability to approach the propagating chain end. chemrxiv.org

This table outlines general parameters used in the theoretical prediction of chemical reactivity.

Molecular Dynamics Simulations of Polymerization Processes

While quantum chemistry focuses on the reactivity of a single monomer, molecular dynamics (MD) simulations model the collective behavior of many molecules over time. youtube.comyoutube.com This allows for the investigation of the entire polymerization process, from initial monomer interactions to the formation of long polymer chains and the resulting material properties. youtube.com

MD simulations can model the crucial step of a propagating radical interacting with a monomer molecule. For this compound, this would involve simulating the approach of a polymer chain with a radical end-group to a monomer. The simulation would track the trajectories and forces as the radical attacks the π-bond of the methacrylate group. researchgate.net The steric bulk of the 1-methylcyclopropyl group is a significant factor that would be explicitly represented in the model. This bulk would influence the preferred angle of attack and the stereochemical outcome of the addition, potentially favoring the formation of syndiotactic or isotactic polymer chains. ugent.be The modeling of such interactions for bulky monomers has been shown to be critical, as in some cases, extreme bulk can prevent homopolymerization and favor single-unit additions. rsc.org

By repeatedly simulating the monomer-radical addition step, MD can model the growth of a polymer chain. These simulations provide detailed, time-resolved information about the polymer's developing microstructure. youtube.com Key structural properties that can be analyzed from MD trajectories include:

Chain Tacticity: The stereochemical arrangement of the bulky 1-methylcyclopropyl groups along the polymer backbone. This is a direct consequence of the monomer-radical interaction geometry. ugent.be

Radius of Gyration (Rg): A measure of the polymer coil's size and compactness in solution or in the melt.

End-to-End Distance: The distance between the two ends of the polymer chain, which relates to its conformation.

Glass Transition Temperature (Tg): This important bulk property can be estimated by simulating the polymer melt's density as a function of temperature. youtube.com

Such simulations for similar systems, like poly(methyl methacrylate), have provided valuable insights into polymer structure and dynamics. researchgate.netnih.gov Applying these techniques to poly(this compound) would reveal how the unique cyclopropyl substituent influences the material's final properties.

Structure-Reactivity Correlations in Cyclopropyl-Containing Radicals

The presence of the cyclopropyl group introduces specific structure-reactivity considerations that are critical to understanding the polymerization of this compound. The stability and subsequent reactions of the radical formed after the initial addition are key. acs.org

The structure of cyclopropyl-containing radicals has been a subject of theoretical and experimental interest. researchgate.net The primary radical formed upon addition to this compound is an α-ester radical, with the cyclopropyl group located at the quaternary carbon. The stability of this radical influences the propagation rate constant. While cyclopropyl groups are known to stabilize adjacent carbocations via orbital overlap (hyperconjugation), their stabilizing effect on adjacent radical centers is significantly weaker. wikipedia.org

A crucial aspect of cyclopropyl-containing radicals is their propensity for rapid ring-opening reactions. psu.edu The cyclopropylmethyl radical itself undergoes a highly exothermic ring-opening to form the but-3-enyl radical. psu.edu In the context of the propagating radical of this compound, a competing side reaction could be the rearrangement of the radical, potentially involving the opening of the cyclopropane (B1198618) ring. The rate of this ring-opening relative to the rate of propagation (addition to another monomer) would be a critical factor determining the final polymer structure. Computational studies would be essential to determine the energy barriers for both propagation and ring-opening, thereby predicting the likelihood of this side reaction.

Table 3: Factors Influencing Structure-Reactivity in Cyclopropyl-Containing Radicals

FactorDescriptionPotential Impact on Polymerization
Radical Stabilization The cyclopropyl group offers weak stabilization to an adjacent radical center compared to other groups like phenyl. wikipedia.orgresearchgate.netMay influence the overall rate of polymerization.
Ring Strain The high strain energy (ca. 115 kJ/mol) of the cyclopropane ring provides a thermodynamic driving force for ring-opening. psu.eduRing-opening can act as a competing reaction pathway to propagation.
Steric Hindrance The bulky nature of the 1-methylcyclopropyl group can hinder the approach of incoming monomers.Affects the stereochemistry (tacticity) and rate of propagation.
Substituent Effects The methyl group on the cyclopropane ring and the methacrylate group itself influence the stability of the radical and the barrier to ring-opening. acs.orgModifies the balance between propagation and potential side reactions.

This table summarizes key chemical principles governing the reactivity of radicals containing a cyclopropyl moiety.

Computational Design of Polymerization Initiators and Catalysts

Computational chemistry has emerged as a powerful tool for the in silico design and screening of initiators and catalysts for polymerization reactions. By employing theoretical models, researchers can predict the efficacy and selectivity of potential candidates, thereby streamlining experimental efforts. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles and methodologies applied to analogous systems, such as other cyclopropyl-containing monomers and structurally related methacrylates, provide a robust framework for understanding the computational design process.

Theoretical investigations into polymerization mechanisms often utilize Density Functional Theory (DFT) to elucidate the intricate details of initiation, propagation, and termination steps. For instance, studies on the polymerization of vinylcyclopropanes and related cyclic monomers have explored the potential for ring-opening metathesis polymerization (ROMP). Computational modeling in this area focuses on designing catalysts, often based on transition metals like ruthenium, that can efficiently mediate this process. The design principles involve optimizing the ligand sphere around the metal center to enhance catalytic activity and control polymer properties.

In the context of radical polymerization, which is a common pathway for methacrylates, computational efforts are directed towards the design of initiators that can generate radicals under specific conditions with high efficiency. The stability of the resulting radicals and the energy barriers for the initiation and propagation steps are key parameters that can be calculated using quantum chemical methods. For a monomer like this compound, a significant area of computational investigation would be the competition between the standard radical polymerization of the methacrylate group and the potential for ring-opening of the cyclopropyl group. The design of initiators and catalysts would, therefore, seek to selectively promote one pathway over the other to achieve the desired polymer architecture.

Advanced Materials Applications Derived from 1 Methylcyclopropyl Methacrylate Polymers

Development of Materials with Tailored Volume Shrinkage Characteristics

The control of volume shrinkage during polymerization is a critical challenge in many applications, such as dental restorations, precision molding, and adhesives, as it can lead to stress, microleakage, and dimensional inaccuracy. liberty.edunih.gov Methacrylate-based resins are known to undergo a volumetric contraction of 1.5% to 5% upon polymerization due to the conversion of longer van der Waals distances between monomer molecules to shorter covalent bonds in the polymer chain. liberty.edunih.gov

While direct studies on the polymerization shrinkage of 1-methylcyclopropyl methacrylate (B99206) are not extensively documented, research into other cyclic monomers offers insights. For instance, the ring-opening polymerization of vinylcyclopropanes has been investigated as a strategy to reduce shrinkage compared to conventional vinyl monomers like methacrylates. wikipedia.org This is because the opening of a cyclic structure can partially compensate for the volume reduction that occurs during chain formation. nih.gov

Table 1: Comparison of Volumetric Shrinkage in Different Methacrylate-Based Polymers

PolymerMonomer StructureTypical Volumetric Shrinkage (%)Reference
Poly(methyl methacrylate) (PMMA)CH₂=C(CH₃)COOCH₃1.5 - 5 liberty.edunih.gov
Poly(vinylcyclopropane) derivativesCH₂=CH-c(CH₂)₂-Lower than methacrylates (e.g., 5.5% for a specific derivative) wikipedia.org
Poly(1-methylcyclopropyl methacrylate) (Predicted)CH₂=C(CH₃)COO-c(CH₃)(CH₂)₂Potentially lower than PMMA-

Note: The value for Poly(this compound) is a theoretical prediction based on the structural characteristics of the monomer.

Synthesis of Copolymers for Enhanced Optical Performance and Composites

Poly(methyl methacrylate) (PMMA) is widely utilized for its excellent optical properties, including high transparency and clarity, making it a key material for applications such as optical fibers and transparent composites. youtube.comppor.az The optical performance of methacrylate-based copolymers can be fine-tuned by the selection of comonomers. For instance, copolymerizing methyl methacrylate with other monomers can alter the refractive index, reduce optical loss, and enhance the thermal stability of the resulting material. researchgate.net

In the realm of composites, the synthesis of organic-inorganic hybrid materials often involves the polymerization of monomers in the presence of nanoparticles. ambeed.com Methacrylate monomers can be chemically modified to covalently bond with inorganic components, leading to composites with improved mechanical and thermal properties. While there is no specific data on this compound in this context, its ester group provides a handle for such modifications, suggesting its potential use in creating novel composite materials.

Fabrication of Materials with Specific Mechanical Properties Through Cyclopropyl (B3062369) Incorporation

The mechanical properties of polymers, such as tensile strength, modulus, and toughness, are highly dependent on their molecular structure. dtic.milchemicalbook.com The introduction of cyclic structures into a polymer's side chain can significantly impact these properties. Generally, cyclic groups can increase the rigidity and glass transition temperature (Tg) of a polymer due to restricted chain mobility.

Table 2: Predicted Mechanical Properties of Poly(this compound) in Comparison to PMMA

PropertyPoly(methyl methacrylate) (PMMA)Poly(this compound) (Predicted)Reference
Glass Transition Temperature (Tg)~105 °CHigher than PMMA specialchem.com
Young's ModulusHighPotentially higher than PMMA chemicalbook.com
Tensile StrengthHighPotentially similar to or higher than PMMA chemicalbook.com
BrittlenessHighPotentially higher than PMMA youtube.com

Note: The properties for Poly(this compound) are predictions based on the expected influence of the cyclopropyl group on the polymer backbone.

Exploration of Functional Polymers for Coatings, Adhesives, and Nanotechnology

Methacrylate-based polymers are extensively used in coatings and adhesives due to their excellent adhesion, durability, and weather resistance. kyoto-u.ac.jpacs.org Methyl methacrylate (MMA) adhesives, for instance, are known for their rapid curing and high bond strength to a variety of substrates. acs.org

While there is no direct mention of this compound in the literature for these applications, its structural similarity to MMA suggests it could be a viable monomer or comonomer for developing functional polymers. The cyclopropyl group could potentially enhance the adhesive properties or the chemical resistance of the resulting coating. For example, the compact and electron-rich nature of the cyclopropane (B1198618) ring might influence the intermolecular interactions at the adhesive-substrate interface.

In nanotechnology, methacrylate polymers are used to create structured materials at the nanoscale, such as core-shell nanoparticles and polymer-inorganic composites. ambeed.com The polymerization of functional monomers is a key step in these processes. While research has focused on more common methacrylates, the unique structure of this compound could be exploited to create nanoparticles with novel morphologies and surface properties.

Research into Biocompatible Polymer Architectures (excluding clinical applications)

Poly(methyl methacrylate) (PMMA) has a long history of use in biomedical applications due to its good biocompatibility. nih.gov However, research continues to explore new methacrylate-based polymers and copolymers to create advanced biocompatible materials with tailored properties. mdpi.com The biocompatibility of a polymer is influenced by its surface chemistry, hydrophilicity, and the potential for leaching of unreacted monomers or additives.

Q & A

Q. What are the key challenges in synthesizing 1-methylcyclopropyl methacrylate, and how can radical stabilization mechanisms inform experimental design?

Synthesis challenges include controlling radical intermediates during cyclopropane ring formation. Evidence from perester thermolysis studies shows that 1-methylcyclopropyl radicals exhibit limited stabilization (rate constants: 7.4 × 10⁻⁵ s⁻¹ at 110°C for 1-methylcyclopropyl vs. 4.2 × 10⁻⁵ s⁻¹ for cyclopropyl radicals) . To mitigate premature decomposition, use low-temperature initiators (e.g., AIBN at 60–80°C) and monitor reaction kinetics via GC-MS to track intermediate stability. Radical trapping agents (e.g., TEMPO) can validate mechanistic pathways .

Q. What analytical methods are validated for quantifying residual monomers in this compound copolymers?

Reverse-phase HPLC with phosphate buffer (pH 6.8) and methanol as the mobile phase is recommended. Calibrate using a standard solution (1.15 µg/mL of methacrylic acid and methyl methacrylate in methanol) and centrifuge samples at ≥5000×g to remove polymer precipitates before analysis. Peak responses should be normalized against USP reference standards for reproducibility .

Q. How does the steric hindrance of the 1-methylcyclopropyl group influence copolymerization kinetics?

The cyclopropane ring introduces steric constraints, reducing propagation rates. Use Mayo-Lewis copolymerization equations to model reactivity ratios (e.g., r₁ for this compound vs. r₂ for comonomers like methyl methacrylate). Kinetic studies under inert atmospheres (N₂/Ar) are critical to avoid side reactions with oxygen .

Advanced Research Questions

Q. How can discrepancies in thermal stability data for this compound derivatives be resolved?

Contradictions arise from competing decomposition pathways (e.g., O–O bond cleavage vs. decarbonylation). Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under controlled heating rates (e.g., 5°C/min) can distinguish dominant mechanisms. For example, 1-methylcyclopropyl radicals from decarbonylation exhibit a 45-fold acceleration factor compared to cyclopropyl analogs, suggesting pathway-dependent stability thresholds .

Q. What crystallization strategies are effective for this compound-derived pharmaceuticals?

Patent data highlights solvent-antisolvent recrystallization using acetone/water mixtures (ratios 1:3 to 1:5 v/v) to obtain polymorphically pure forms. XRPD and DSC should confirm crystallinity, while HPLC purity thresholds must exceed 99.5% for bioactive derivatives (e.g., antitumor agents in WO2022/106514) .

Q. How do computational models explain the electronic effects of the 1-methylcyclopropyl group in radical polymerization?

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal that the cyclopropane ring’s strain energy (~27 kcal/mol) destabilizes transition states. Compare HOMO-LUMO gaps of this compound with analogous monomers (e.g., cyclopentyl methacrylate) to predict reactivity. Experimental validation via ESR spectroscopy can detect radical intermediates .

Methodological Guidelines

  • Data Contradiction Analysis : When stability or kinetic data conflict (e.g., perester vs. decarbonylation rates), employ multi-technique validation (DSC, GC-MS, DFT) to isolate variables .
  • Experimental Reproducibility : Adhere to USP protocols for monomer quantification, including batch-specific calibration against certified reference materials .
  • Patent-Driven Design : Leverage crystallography and synthetic routes from WO2022/106514 for structure-activity relationship (SAR) studies in drug discovery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.